molecular formula C6H6N2O3 B174573 3-Amino-4-nitrophenol CAS No. 16292-90-3

3-Amino-4-nitrophenol

Cat. No.: B174573
CAS No.: 16292-90-3
M. Wt: 154.12 g/mol
InChI Key: WGEZJWMZNGUEHR-UHFFFAOYSA-N
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Description

3-Amino-4-nitrophenol is an organic compound with the chemical formula C6H6N2O3. It is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and acetone. This compound is widely used in the production of dyes, pigments, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-nitrophenol can be synthesized through various methods. One common method involves the reduction of 4-nitro-3-aminophenol using reducing agents such as sodium dithionite or sodium borohydride in an alkaline medium. The product is then isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of 4-amino-3-methoxyphenol followed by reduction. The nitration process involves the use of concentrated nitric acid and sulfuric acid, while the reduction step employs hydrogen gas in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Various halogenating agents, acylating agents.

Major Products:

Mechanism of Action

The mechanism of action of 3-Amino-4-nitrophenol involves its interaction with various molecular targets and pathways. For instance, in its role as a dye intermediate, it undergoes diazotization and coupling reactions to form azo dyes. In biological systems, it can act as a substrate for enzymes that catalyze its reduction or oxidation, leading to the formation of different metabolites .

Comparison with Similar Compounds

  • 2-Amino-4-nitrophenol
  • 4-Amino-3-nitrophenol
  • 2-Amino-5-nitrophenol
  • 3-Fluoro-4-nitrophenol

Comparison: 3-Amino-4-nitrophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and physical properties. For example, compared to 2-Amino-4-nitrophenol, it has different solubility characteristics and reactivity towards certain reagents .

Properties

IUPAC Name

3-amino-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEZJWMZNGUEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936763
Record name 3-Amino-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16292-90-3
Record name 3-Amino-4-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016292903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-NITROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK87PS8EQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mutagenic potential of 3-Amino-4-nitrophenol and its structural isomers?

A1: Research suggests that the mutagenic activity of aminonitrophenols is heavily influenced by the position of the amino and nitro groups. While this compound itself was found to be non-mutagenic in Salmonella typhimurium strains, both with and without metabolic activation [, ], its isomers 2-amino-4-nitrophenol and 2-amino-5-nitrophenol showed mutagenic activity []. This highlights the importance of positional isomerism in determining the biological activity of these compounds.

Q2: How do structural modifications affect the mutagenicity of this compound derivatives?

A2: Studies on a series of this compound derivatives revealed that the addition of substituents on the phenolic and amino groups can impact their mutagenicity. For instance, while most derivatives remained non-mutagenic, 4-N-β-hydroxyethylamino-3-nitroanisole, a derivative of 4-amino-3-nitrophenol, exhibited mutagenic properties in several Salmonella typhimurium strains when metabolically activated []. This finding emphasizes the significance of specific structural features in dictating the mutagenic potential of these compounds.

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